2-(Bromomethyl)-4-iodo-1-methylbenzene
Overview
Description
2-(Bromomethyl)-4-iodo-1-methylbenzene is a useful research compound. Its molecular formula is C8H8BrI and its molecular weight is 310.96 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thermochemical Properties
2-(Bromomethyl)-4-iodo-1-methylbenzene, as part of the family of halogen-substituted methylbenzenes, has been studied for its thermochemical properties. Research by Verevkin et al. (2015) on bromo- and iodo-substituted methylbenzenes includes experimental vapor pressures, vaporization, fusion, and sublimation enthalpies. These measurements are critical in understanding the physical properties of such compounds, which can be applied in various chemical processes (Verevkin et al., 2015).
Bromination and Conversion Processes
The compound's behavior in bromination reactions has been explored. Aitken et al. (2016) studied the NBS bromination of dimethylbenzenes, leading to various bromination products including bromomethyl derivatives. Understanding these reactions can inform the synthesis of more complex molecules (Aitken et al., 2016).
Catalytic Oxidation Studies
The compound has relevance in catalytic oxidation processes. Okada and Kamiya (1981) investigated the liquid-phase oxidation of methylbenzenes using a cobalt-copper-bromide system. This research provides insights into the potential of such compounds in catalytic systems, particularly in producing benzyl acetates and benzaldehydes (Okada & Kamiya, 1981).
Bromomethylation Reactions
Research into the bromomethylation of aromatic hydrocarbons, including the production of bromomethyl derivatives, has been conducted by Nazarov and Semenovsky (1958). This study provides valuable information on the yields and isomer composition in such reactions, which is fundamental for the synthesis of various organic compounds (Nazarov & Semenovsky, 1958).
Properties
IUPAC Name |
2-(bromomethyl)-4-iodo-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFIMIJFZPQJEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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